Fijimycin A

Overview

Description

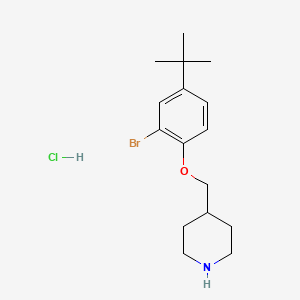

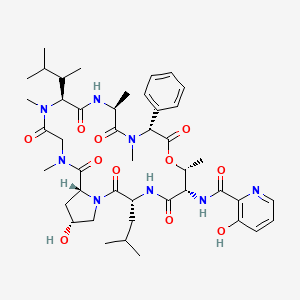

Fijimycin A is a cyclodepsipeptide . It was isolated and identified from the fermentation broth of a Streptomyces sp. cultured from a marine sediment sample . It has been shown to possess significant in vitro antibacterial activity against three methicillin-resistant Staphylococcus aureus (MRSA) strains .

Synthesis Analysis

The total synthesis of norfijimycin A, a simplified analogue of the marine natural product Fijimycin A, has been described . The parent compound, Fijimycin A, was first isolated from a marine-derived Streptomyces spp. CNS-575 .Molecular Structure Analysis

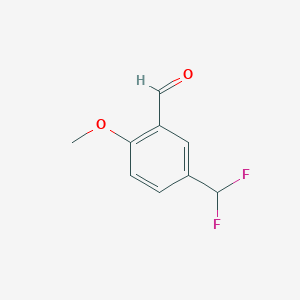

Fijimycin A has a molecular formula of C44H62N8O11 . Its planar structures were assigned by combined interpretation of NMR and MS/MS spectroscopic data . The absolute configurations of the component amino acids were established using the Marfey’s method .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Fijimycin A are complex and involve multiple steps . The process involves the formation of complex amide conformational mixtures .Physical And Chemical Properties Analysis

Fijimycin A has a net charge of 0, an average mass of 879.025, and a mono-isotopic mass of 878.45380 . It is a cyclodepsipeptide .Scientific Research Applications

Antibacterial Activity

Fijimycin A, identified from a marine-derived Streptomyces sp., demonstrates significant antibacterial activity. Research has shown its effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) strains. The compound's planar structure and amino acid configurations contribute to its antibacterial properties (Sun et al., 2011).

Synthesis and Tuberculosis Treatment

The synthesis of norfijimycin A, a derivative of fijimycin A, has been explored to understand its role in treating Mycobacterium tuberculosis. This research indicates the potential of fijimycin A derivatives in treating tuberculosis and highlights the significance of the N,β-dimethyl leucine unit in its structure (Stoye et al., 2017).

Marine Microbes as Antibiotic Sources

The marine environment, as a source of fijimycin A, underscores its potential in discovering new antibiotics against drug-resistant pathogens. This research emphasizes the utility of marine-derived actinomycetes in producing compounds like fijimycin A for combating major human pathogens (Haste et al., 2010).

Mechanism of Action

Future Directions

As most of the studies reporting the antimycobacterial activities of marine macrolides like Fijimycin A are based on in vitro studies, future direction should consider expanding the trials to in vivo and clinical trials . In addition, in silico studies should also be explored for a quick screening on marine macrolides with potent activities against mycobacterial infection .

properties

IUPAC Name |

3-hydroxy-N-[(3R,6S,7R,10R,13S,16S,22R,24R)-24-hydroxy-7,11,13,17,20-pentamethyl-16-(3-methylbutan-2-yl)-3-(2-methylpropyl)-2,5,9,12,15,18,21-heptaoxo-10-phenyl-8-oxa-1,4,11,14,17,20-hexazabicyclo[20.3.0]pentacosan-6-yl]pyridine-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C44H62N8O11/c1-23(2)19-30-42(60)52-21-29(53)20-31(52)43(61)49(8)22-33(55)50(9)36(25(5)24(3)4)40(58)46-26(6)41(59)51(10)37(28-15-12-11-13-16-28)44(62)63-27(7)34(38(56)47-30)48-39(57)35-32(54)17-14-18-45-35/h11-18,23-27,29-31,34,36-37,53-54H,19-22H2,1-10H3,(H,46,58)(H,47,56)(H,48,57)/t25?,26-,27+,29+,30+,31+,34-,36-,37+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SATIISJKSAELDC-AHJOMIGRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(=O)NC(C(=O)N2CC(CC2C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1[C@@H](C(=O)N[C@@H](C(=O)N2C[C@@H](C[C@@H]2C(=O)N(CC(=O)N([C@H](C(=O)N[C@H](C(=O)N([C@@H](C(=O)O1)C3=CC=CC=C3)C)C)C(C)C(C)C)C)C)O)CC(C)C)NC(=O)C4=C(C=CC=N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C44H62N8O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

879.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fijimycin A | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.